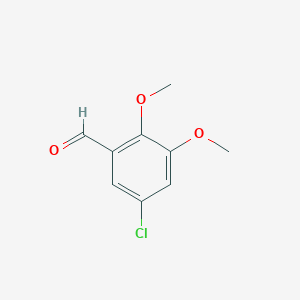

5-Chloro-2,3-dimethoxybenzaldehyde

Beschreibung

Contextualization of Substituted Benzaldehydes in Organic and Medicinal Chemistry

Substituted benzaldehydes are a pivotal class of organic compounds that serve as fundamental building blocks in a wide array of chemical transformations and are integral to the synthesis of numerous pharmaceuticals and materials. researchgate.net The aldehyde functional group is highly versatile, participating in reactions such as condensations, oxidations, reductions, and the formation of Schiff bases, which are crucial steps in constructing more complex molecular architectures. orgsyn.org

In medicinal chemistry, the benzaldehyde (B42025) scaffold is a common feature in many biologically active molecules. For instance, substituted benzaldehydes have been designed to bind to human hemoglobin, thereby increasing its oxygen affinity, a mechanism relevant for treating conditions like sickle cell disease. nih.govmdpi.com The specific substituents on the aromatic ring play a critical role in modulating the biological activity and pharmacokinetic properties of these molecules. The synthesis of functionalized benzaldehydes is an active area of research, with methods being developed to allow for their efficient and selective preparation. researchgate.net

Historical Trajectories of Research Involving Halogenated and Methoxylated Aromatic Aldehydes

The study of halogenated and methoxylated aromatic aldehydes has a rich history intertwined with the development of synthetic organic chemistry and the investigation of natural products. Historically, research into these compounds has been driven by their utility as synthetic intermediates and their presence in various natural sources.

Research into halogenated aromatic aldehydes has explored their transformations, including oxidation and reduction of the aldehyde group, as well as dehalogenation reactions. wikipedia.org For example, studies on the anaerobic transformation of compounds like 5- and 6-chlorovanillin have shown that the primary metabolites are the corresponding carboxylic acids, with partial reduction to a hydroxymethyl group also occurring. wikipedia.org

Methoxylated aromatic aldehydes, such as vanillin (B372448) and its derivatives, are well-known for their roles as flavoring agents and as precursors in the chemical industry. The catabolism of lignin-derived methoxylated aromatic compounds by microorganisms is a significant area of research, with implications for biorefining and the production of value-added chemicals from biomass. google.com The enzymatic O-demethylation of these compounds is a key step in their biological degradation and has been a subject of investigation for biocatalytic applications. google.com The synthesis of various dimethoxybenzaldehyde isomers has also been a focus, with their use as intermediates in the preparation of dyes, photographic developing agents, and pharmaceuticals. google.com

Scholarly Significance and Emerging Research Frontiers of 5-Chloro-2,3-dimethoxybenzaldehyde

While extensive research has been conducted on the broader class of substituted benzaldehydes, specific scholarly work focusing on this compound is more specialized. Its significance largely stems from its role as a versatile chemical building block. calpaclab.com The presence of three distinct functional groups—the aldehyde, the chloro substituent, and the methoxy (B1213986) groups—on the aromatic ring allows for a range of selective chemical modifications.

The aldehyde group can be readily transformed into other functional groups or used in condensation reactions to build larger molecular scaffolds. The chloro atom provides a site for nucleophilic aromatic substitution or cross-coupling reactions, such as the Buchwald-Hartwig amination, which is a powerful tool for forming carbon-nitrogen bonds. mdpi.com The methoxy groups influence the electronic properties of the aromatic ring and can be cleaved to yield hydroxyl groups, providing another point for functionalization.

Given the biological activities observed in other substituted benzaldehydes and related structures, it is plausible that derivatives of this compound could be targets for synthesis in drug discovery programs. For example, the synthesis of derivatives of 5-chloro-1,3-benzoxazol-2(3H)-one has been explored for their potential antibacterial and antifungal activities. nih.gov The combination of chloro and methoxy substituents found in this compound makes it an interesting starting material for creating libraries of novel compounds for biological screening.

Emerging research frontiers for this compound are likely to be in the development of novel synthetic methodologies that exploit its unique substitution pattern and in its application as a key intermediate for complex target molecules in materials science and medicinal chemistry. As a readily available substituted benzaldehyde, it remains a valuable tool for synthetic chemists exploring the creation of new molecular entities with potentially useful properties.

Structure

3D Structure

Eigenschaften

IUPAC Name |

5-chloro-2,3-dimethoxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClO3/c1-12-8-4-7(10)3-6(5-11)9(8)13-2/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIRVUYUWCDJOMJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)C=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20400245 | |

| Record name | 5-Chloro-2,3-dimethoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20400245 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

86232-28-2 | |

| Record name | 5-Chloro-2,3-dimethoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20400245 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Chloro-2,3-dimethoxybenzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 5 Chloro 2,3 Dimethoxybenzaldehyde and Its Structural Analogs

Established Synthetic Pathways to 5-Chloro-2,3-dimethoxybenzaldehyde

The creation of this compound often involves multi-step organic synthesis techniques, starting from more readily available benzaldehyde (B42025) derivatives. These methods are designed to introduce the desired chloro and methoxy (B1213986) functional groups at specific positions on the benzene (B151609) ring.

Multi-Step Organic Synthesis Techniques Applied to Benzaldehyde Derivatives

Multi-step synthesis is a common strategy in organic chemistry to build complex molecules from simpler starting materials. libretexts.orgmiracosta.edu In the context of substituted benzaldehydes, this can involve a series of reactions such as electrophilic aromatic substitution, nucleophilic substitution, oxidation, and reduction to introduce and modify functional groups on the aromatic ring. acs.orgumass.eduuobasrah.edu.iq

A general approach might begin with a commercially available substituted benzaldehyde and sequentially introduce the necessary functional groups. For instance, a methoxy group might be introduced via Williamson ether synthesis on a corresponding hydroxybenzaldehyde, followed by chlorination at the desired position. The specific sequence of these steps is crucial to ensure the correct regioselectivity, as the directing effects of the existing substituents will influence the position of the incoming groups.

Precursor Compounds and Reagent Systems in the Formation of this compound

The synthesis of this compound typically starts from precursors like 2,3-dimethoxybenzaldehyde (B126229) or a related compound. sigmaaldrich.com The introduction of the chlorine atom at the 5-position is a key step.

One common method for the synthesis of related compounds, such as 2,5-dimethoxybenzaldehyde (B135726), begins with the oxidation of anethole (B165797) to anisaldehyde. This is followed by a Baeyer-Villiger oxidation, hydrolysis, Reimer-Tiemann formylation, and finally methylation to yield the desired product. chemicalbook.comchemicalbook.comchemicalbook.com

For the specific synthesis of this compound, a likely precursor is 2,3-dimethoxybenzaldehyde. sigmaaldrich.com The chlorination of this precursor would then be carried out using a suitable chlorinating agent. The reaction conditions, including the choice of solvent and temperature, would be optimized to favor the formation of the 5-chloro isomer.

Table 1: Key Precursors and Reagents

| Precursor/Reagent | Role in Synthesis |

|---|---|

| 2,3-Dimethoxybenzaldehyde | Starting material for direct chlorination. |

| Chlorinating Agents (e.g., SO₂Cl₂, Cl₂) | Introduction of the chloro group onto the aromatic ring. |

| Solvents (e.g., Dichloromethane, Acetic Acid) | Provide the medium for the reaction to occur. |

Exploration of Novel Synthetic Routes and Optimized Reaction Conditions

Researchers are continuously exploring more efficient and environmentally friendly methods for synthesizing substituted benzaldehydes. This includes the development of one-pot synthesis procedures and the use of greener catalysts. For example, a two-step, one-pot reduction/cross-coupling procedure has been developed for the synthesis of functionalized benzaldehydes. acs.org Another approach involves a cobalt-catalyzed reaction of 1,4-dimethoxybenzene (B90301) with formaldehyde (B43269) to produce 2,5-dimethoxybenzaldehyde. patsnap.com

Optimizing reaction conditions is crucial for maximizing yield and purity. This can involve adjusting parameters such as temperature, reaction time, and the stoichiometry of reactants and catalysts. For instance, in the synthesis of 2,3-dimethoxybenzaldehyde from veratrole, the reaction temperature and time are critical factors. google.com

Synthesis of 5-Halogen-Substituted 2,3-Dimethoxybenzaldehyde Analogs

The synthesis of other 5-halogen-substituted analogs, such as 5-bromo-2,3-dimethoxybenzaldehyde, follows similar principles. The key difference lies in the choice of the halogenating agent. For bromination, reagents like N-bromosuccinimide (NBS) or bromine in acetic acid are commonly employed. mdma.ch

The synthesis of 6-bromo-2,3-dimethoxybenzaldehyde (B1228148) has been achieved by reacting 6-bromo-2-hydroxy-3-methoxybenzaldehyde (B1663258) with dimethyl sulfate (B86663) in the presence of potassium carbonate. This highlights a common strategy of methylation following halogenation.

Derivatization Strategies Utilizing this compound as a Building Block

This compound serves as a versatile building block for the synthesis of more complex molecules with potential biological activity. The aldehyde functional group is particularly reactive and can participate in a variety of chemical transformations.

Preparation of Pharmaceutical Intermediates and Biologically Relevant Molecules

The aldehyde group of this compound can be readily converted into other functional groups, making it a valuable intermediate in the synthesis of pharmaceuticals. For example, it can undergo condensation reactions to form chalcones, which are precursors to flavonoids. Flavonoids are a class of compounds with a wide range of biological activities, including anti-tumor properties. mdpi.com

Furthermore, substituted benzaldehydes are used in the synthesis of various heterocyclic compounds, such as benzoxazoles, which have shown antimicrobial and anticancer activities. nih.gov The Knoevenagel condensation of substituted benzaldehydes is a key step in the synthesis of compounds with potential tyrosinase inhibitory and antioxidant effects. nih.gov

The derivatization of similar benzaldehydes has led to the development of compounds with a range of pharmacological applications. For example, 2,5-dimethoxybenzaldehyde is a precursor in the synthesis of several psychoactive phenethylamines. chemicalbook.comwikipedia.org

Table 2: Compound Names Mentioned in this Article

| Compound Name |

|---|

| This compound |

| 2,3-dimethoxybenzaldehyde |

| 2,5-dimethoxybenzaldehyde |

| anethole |

| anisaldehyde |

| 5-bromo-2,3-dimethoxybenzaldehyde |

| N-bromosuccinimide |

| 6-bromo-2,3-dimethoxybenzaldehyde |

| 6-bromo-2-hydroxy-3-methoxybenzaldehyde |

| dimethyl sulfate |

| potassium carbonate |

| chalcones |

| flavonoids |

| benzoxazoles |

| phenethylamines |

| 5-Chloro-2-hydroxy-3-methoxybenzaldehyde |

| o-Veratraldehyde |

| veratrole |

| 4-methoxyphenol |

| 2-hydroxy-5-methoxybenzaldehyde |

| 5'-bromo-2'-hydroxyacetophenone |

| 3,4-dimethoxybenzaldehyde |

| 6-bromoflavone |

| 4-methoxyaniline |

| 6-arylaminoflavones |

| 2-bromo-3,6-dimethoxybenzaldehyde |

| 4-bromo-2,5-dimethoxybenzaldehyde |

| 2,3-dihydroxybenzaldehyde |

| N-(2,3-Dimethoxybenzyl)aminoacetaldehyde diethyl acetal |

Formation of Schiff Bases and Hydrazone Derivatives

The carbonyl group of this compound readily undergoes condensation reactions with primary amines and hydrazines (or their derivatives) to form imines (Schiff bases) and hydrazones, respectively. These reactions are fundamental in organic synthesis for creating carbon-nitrogen double bonds.

Schiff Bases:

Schiff bases, or azomethines, are typically synthesized through the acid-catalyzed condensation of a primary amine with an aldehyde. orientjchem.org The reaction proceeds by the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration to yield the imine. The reaction is reversible and often requires the removal of water to drive the equilibrium towards the product. orientjchem.org

A general procedure involves refluxing equimolar amounts of this compound and a primary amine in a suitable solvent, such as ethanol (B145695) or methanol, often with a few drops of a catalyst like glacial acetic acid. orientjchem.org While specific examples detailing the synthesis of Schiff bases from this compound are not extensively documented in the surveyed literature, the synthesis of analogous compounds is well-established. For instance, Schiff bases have been successfully synthesized from the related compound 5-chloro-salicylaldehyde by reacting it with various primary amines. nih.gov Similarly, the reaction of 5-chloro-2-hydroxybenzaldehyde with 2,4-dimethoxyaniline (B45885) yields the corresponding Schiff base ligand, 2,4-dimethoxy-N-(5-chloro-2-hydroxybenzylidene)-benzenamine. researchgate.net

Representative Data for Schiff Base Formation from an Analogous Aldehyde:

| Reactant 1 | Reactant 2 | Product | Yield (%) | Reference |

| 5-chloro-2-hydroxybenzaldehyde | 2,4-dimethoxyaniline | 2,4-dimethoxy-N-(5-chloro-2-hydroxybenzylidene)-benzenamine | - | researchgate.net |

| 5-chloro-salicylaldehyde | Various primary amines | Corresponding Schiff bases | - | nih.gov |

Note: The table presents data for analogous compounds due to the limited availability of specific data for this compound in the reviewed literature.

Hydrazone Derivatives:

Hydrazones are formed through the condensation reaction of an aldehyde with a hydrazine (B178648) or a substituted hydrazine. These compounds are of significant interest due to their diverse biological activities. The synthesis is generally straightforward and efficient. nih.govresearchgate.net

The typical synthesis of hydrazones from this compound would involve reacting the aldehyde with a selected hydrazide (e.g., isonicotinic hydrazide, benzoyl hydrazide) in a solvent like ethanol or acetonitrile. The reaction is often carried out under reflux for several hours. nih.gov In some cases, a catalytic amount of acid is used to facilitate the reaction. nih.gov For example, a general method for synthesizing benzoyl hydrazones involves refluxing the aldehyde and the corresponding benzoyl hydrazide in acetonitrile. nih.gov A solvent-free approach has also been reported for the synthesis of p-nitrophenyl hydrazones, where the aromatic aldehyde is ground with p-nitrophenyl hydrazine. researchgate.net

Detailed Research Findings for Hydrazone Synthesis from an Analogous Aldehyde:

A study on the synthesis of benzoyl hydrazones from 3,5-dimethoxy-4-hydroxybenzaldehyde provides detailed characterization data for a series of derivatives. nih.gov For instance, the reaction with 4-methoxybenzoyl hydrazide yielded N'-(4-hydroxy-3,5-dimethoxybenzylidene)-4-methoxybenzohydrazide with a 95.8% yield. nih.gov The structure was confirmed by FTIR, 1H NMR, and 13C NMR spectroscopy. nih.gov

| Aldehyde | Hydrazide | Product | Yield (%) | Melting Point (°C) | Reference |

| 3,5-dimethoxy-4-hydroxybenzaldehyde | Benzoyl hydrazide | N'-(4-hydroxy-3,5-dimethoxybenzylidene)benzohydrazide | 45.59 | 217-218 | nih.gov |

| 3,5-dimethoxy-4-hydroxybenzaldehyde | 4-Nitrobenzoyl hydrazide | N'-(4-hydroxy-3,5-dimethoxybenzylidene)-4-nitrobenzohydrazide | 70.16 | 228-230 | nih.gov |

| 3,5-dimethoxy-4-hydroxybenzaldehyde | 4-(Trifluoromethyl)benzoyl hydrazide | N'-(4-hydroxy-3,5-dimethoxybenzylidene)-4-(trifluoromethyl)benzohydrazide | 60.39 | 199-201 | nih.gov |

Note: This table presents data for the synthesis of hydrazones from a structurally related dimethoxybenzaldehyde derivative.

Cyclization Reactions Leading to Novel Heterocyclic Compounds

The reactivity of this compound extends to its participation in cyclization reactions, which are fundamental for the construction of novel heterocyclic frameworks. These heterocyclic compounds are scaffolds for many biologically active molecules and functional materials.

One of the prominent cyclization strategies involves the condensation of the aldehyde with compounds containing active methylene (B1212753) groups and an amino functionality, leading to the formation of various heterocyclic rings. While specific examples of cyclization reactions starting directly with this compound are not prevalent in the reviewed literature, established synthetic routes for similar aldehydes can be extrapolated.

For example, the Claisen-Schmidt condensation of an appropriate acetophenone (B1666503) with a benzaldehyde derivative can yield an α,β-unsaturated chalcone (B49325). This intermediate can then undergo oxidative cyclization to form a flavone (B191248) core, a class of heterocyclic compounds. This strategy has been employed in the synthesis of 6-arylaminoflavones starting from 3,4-dimethoxybenzaldehyde. rsc.org Theoretically, this compound could be used in a similar sequence to produce novel substituted flavones.

Another important class of heterocyclic compounds that can be synthesized from aromatic aldehydes are quinolines. The Friedländer annulation and related multi-component reactions are powerful methods for quinoline (B57606) synthesis. A three-component coupling reaction of an aldehyde, an amine, and an alkyne, mediated by a Lewis acid catalyst, can produce substituted quinolines. This approach allows for the construction of the quinoline ring in a single step.

Similarly, pyrimidine (B1678525) derivatives can be synthesized through multi-component reactions involving an aldehyde. The Biginelli reaction, for instance, is a well-known one-pot cyclocondensation of an aldehyde, a β-ketoester, and urea (B33335) or thiourea (B124793) to form dihydropyrimidinones. More advanced methods for the synthesis of fused pyrimidine systems, such as pyrimido[4,5-b]quinolines, also utilize aromatic aldehydes as key starting materials in multi-component reactions with compounds like 6-amino-1,3-dimethyluracil (B104193) and dimedone.

While the direct application of this compound in these specific named reactions is not explicitly detailed in the provided search results, its chemical nature makes it a suitable candidate for such transformations, paving the way for the synthesis of novel and potentially bioactive heterocyclic compounds.

Advanced Spectroscopic and Crystallographic Characterization of 5 Chloro 2,3 Dimethoxybenzaldehyde

Vibrational Spectroscopy Analyses

Fourier Transform Infrared (FT-IR) Spectroscopy Studies

The FT-IR spectrum of 5-Chloro-2,3-dimethoxybenzaldehyde is characterized by distinct absorption bands corresponding to its various functional groups. The most prominent feature is the strong carbonyl (C=O) stretching vibration of the aldehyde group, which is expected in the region of 1680-1700 cm⁻¹. The exact position is influenced by the electronic effects of the substituents on the benzene (B151609) ring. The aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while the aliphatic C-H stretching vibrations of the two methoxy (B1213986) (-OCH₃) groups are observed in the 2850-2960 cm⁻¹ range.

Other significant absorptions include the C-O stretching vibrations for the aryl-alkyl ether linkages of the methoxy groups, which give rise to strong bands around 1250 cm⁻¹ and 1020 cm⁻¹. The aromatic C=C stretching vibrations within the benzene ring produce a series of bands in the 1400-1600 cm⁻¹ region. The C-Cl stretching vibration is expected to show a weak to medium band in the lower frequency region, typically between 600 and 800 cm⁻¹.

Table 1: Expected FT-IR Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| C-H Stretch | Aromatic | >3000 | Medium |

| C-H Stretch | Aliphatic (-OCH₃) | 2850 - 2960 | Medium |

| C=O Stretch | Aldehyde | 1680 - 1700 | Strong |

| C=C Stretch | Aromatic Ring | 1400 - 1600 | Medium-Weak |

| C-O Stretch | Aryl-Alkyl Ether | 1200 - 1275 | Strong |

Fourier Transform Raman (FT-Raman) Spectroscopy Investigations

Complementing the FT-IR data, the FT-Raman spectrum provides information on the less polar bonds within the molecule. The symmetric vibrations of the benzene ring are often more intense in Raman than in IR spectroscopy. A strong band for the aromatic ring stretching is expected around 1600 cm⁻¹. The aldehyde C-H stretch, which can be weak in the IR spectrum, sometimes appears as a medium intensity band near 2720 cm⁻¹ in the Raman spectrum. The C-Cl bond also gives a characteristic Raman signal. The symmetric stretching of the methoxy groups and the breathing modes of the aromatic ring are also readily observable.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is the most powerful tool for elucidating the precise connectivity and spatial arrangement of atoms in this compound.

Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shift Analysis

The ¹H NMR spectrum provides detailed information about the hydrogen atoms in the molecule. The aldehyde proton (-CHO) is the most deshielded, expected to appear as a singlet far downfield, typically between δ 9.8 and 10.5 ppm. The two methoxy groups (-OCH₃) will each produce a sharp singlet, likely with distinct chemical shifts due to their different electronic environments, expected in the range of δ 3.8-4.1 ppm.

The aromatic region will feature two protons. The proton at the C6 position is adjacent to the aldehyde and a methoxy group, while the proton at the C4 position is flanked by the chlorine and a methoxy group. These two protons will appear as doublets due to coupling with each other (ortho-coupling, J ≈ 2-3 Hz is not expected, rather meta-coupling might be observed, but since they are isolated by substituents, they will likely appear as two distinct singlets or very narrow doublets). The proton at C4 is expected around δ 7.2-7.4 ppm, and the C6 proton is anticipated around δ 7.1-7.3 ppm.

Table 2: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Position | Expected Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|---|

| -CHO | C1 | 9.8 - 10.5 | Singlet |

| Ar-H | C4 | 7.2 - 7.4 | Singlet/Doublet (d) |

| Ar-H | C6 | 7.1 - 7.3 | Singlet/Doublet (d) |

| -OCH₃ | C2 | 3.8 - 4.1 | Singlet |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Characterization

The ¹³C NMR spectrum reveals the nine distinct carbon environments in the molecule. The carbonyl carbon of the aldehyde group is the most deshielded, appearing significantly downfield, typically in the δ 185-195 ppm range. The aromatic carbons attached to oxygen (C2, C3) are also downfield (δ 145-160 ppm), followed by the carbon bearing the chlorine atom (C5) and the other substituted aromatic carbon (C1). The two aromatic carbons with attached protons (C4, C6) are expected in the δ 110-130 ppm region. Finally, the two methoxy carbons will produce signals in the δ 55-65 ppm range.

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Position | Hybridization | Expected Chemical Shift (δ, ppm) |

|---|---|---|---|

| C=O | C1 | sp² | 185 - 195 |

| C-CHO | C1 | sp² | 128 - 135 |

| C-O | C2 | sp² | 150 - 158 |

| C-O | C3 | sp² | 145 - 155 |

| C-H | C4 | sp² | 110 - 125 |

| C-Cl | C5 | sp² | 125 - 135 |

| C-H | C6 | sp² | 115 - 130 |

| -OCH₃ | C2 | sp³ | 55 - 65 |

Two-Dimensional NMR Techniques for Connectivity and Conformational Assignments

To unambiguously assign all proton and carbon signals and confirm the molecular structure, two-dimensional (2D) NMR experiments are invaluable.

COSY (Correlation Spectroscopy): This experiment would reveal the coupling between the two aromatic protons (H4 and H6), confirming their spatial proximity on the benzene ring, though the coupling may be weak (meta-coupling).

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would definitively link the H4 and H6 signals to their corresponding C4 and C6 carbon signals, and the methoxy proton signals to their respective carbon signals.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transition Studies

The electronic absorption spectrum of this compound is characterized by the presence of the substituted benzene ring and the carbonyl group, which act as chromophores. The UV-Vis spectrum is expected to display absorption bands corresponding to π→π* and n→π* electronic transitions.

The aromatic ring, substituted with two electron-donating methoxy groups (-OCH₃) and an electron-withdrawing chloro group (-Cl) and aldehyde group (-CHO), gives rise to intense absorption bands typically below 250 nm and a weaker B-band (benzenoid) at longer wavelengths. The carbonyl group of the aldehyde contributes a weak absorption band due to the n→π* transition, which is characteristically observed at a longer wavelength, often above 300 nm.

Table 1: Expected Electronic Transitions for this compound

| Transition Type | Chromophore | Expected Wavelength Region |

| π→π | Benzene Ring / Carbonyl | ~220-280 nm |

| n→π | Carbonyl Group | ~300-350 nm |

Mass Spectrometry (MS) for Molecular Confirmation and Fragmentation Pathway Analysis

Mass spectrometry provides definitive confirmation of the molecular weight of this compound and offers critical information about its structure through analysis of its fragmentation patterns. The compound has a molecular formula of C₉H₉ClO₃ and a monoisotopic mass of approximately 200.024 Da. calpaclab.comuni.lu Due to the presence of a chlorine atom, the molecular ion peak in the mass spectrum will appear as a characteristic doublet (M and M+2) with an intensity ratio of approximately 3:1, corresponding to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.

The fragmentation of this compound under electron impact (EI) ionization is predicted to follow pathways characteristic of aromatic aldehydes and methoxy-substituted compounds. libretexts.org Key fragmentation steps include:

Loss of a hydrogen radical (H·): A common fragmentation for aldehydes, leading to a stable [M-H]⁺ ion at m/z 199. libretexts.org

Loss of a methyl radical (·CH₃): Ejection of a methyl group from one of the methoxy substituents to form an [M-CH₃]⁺ ion at m/z 185.

Loss of the formyl radical (·CHO): Cleavage of the aldehyde group results in an [M-CHO]⁺ ion at m/z 171. libretexts.org

Loss of a chlorine radical (·Cl): Cleavage of the carbon-chlorine bond to yield an [M-Cl]⁺ ion at m/z 165.

Consecutive losses: Further fragmentation can occur, such as the loss of carbon monoxide (CO) from the [M-H]⁺ or [M-CH₃]⁺ ions.

Table 2: Proposed Mass Spectrometry Fragmentation Pathway for this compound

| m/z (for ³⁵Cl) | Proposed Fragment Ion | Formula | Fragmentation Pathway |

| 200 | [M]⁺· (Molecular Ion) | [C₉H₉ClO₃]⁺· | Ionization of parent molecule |

| 199 | [M-H]⁺ | [C₉H₈ClO₃]⁺ | Loss of H· from the aldehyde group |

| 185 | [M-CH₃]⁺ | [C₈H₆ClO₃]⁺ | Loss of ·CH₃ from a methoxy group |

| 171 | [M-CHO]⁺ | [C₈H₉ClO₂]⁺ | Loss of ·CHO radical |

| 165 | [M-Cl]⁺ | [C₉H₉O₃]⁺ | Loss of ·Cl radical |

| 157 | [M-H-CO-CH₃]⁺ | [C₇H₅ClO]⁺ | Consecutive loss of H, CO, and CH₃ |

| 142 | [M-CHO-CHO]⁺ | [C₇H₆ClO]⁺ | Loss of two CHO radicals or CHO and CO |

Computational and Theoretical Investigations of 5 Chloro 2,3 Dimethoxybenzaldehyde

Chemical Reactivity and Potential Analysis

Fukui Functions for Identification of Reactive Sites

The reactivity of a molecule, including its susceptibility to nucleophilic or electrophilic attack, can be predicted using Fukui functions. These functions are derived from conceptual density functional theory (DFT) and help to identify the most reactive sites within a molecule. nih.govresearchgate.net The Fukui function, denoted as f(r), quantifies the change in electron density at a specific point in the molecule as the total number of electrons is altered.

Three main types of Fukui functions are used to describe different types of reactions:

f+(r) for nucleophilic attack (attack by an electron-rich species)

f-(r) for electrophilic attack (attack by an electron-deficient species)

f0(r) for radical attack

By calculating these functions for 5-Chloro-2,3-dimethoxybenzaldehyde, one could pinpoint the atoms most likely to participate in chemical reactions. For instance, the carbonyl carbon of the aldehyde group is generally electrophilic and would be expected to have a high f+(r) value. Conversely, the oxygen atom of the carbonyl group and the oxygen atoms of the methoxy (B1213986) groups would likely exhibit high f-(r) values, indicating their nucleophilic character. The chlorine atom and various positions on the benzene (B151609) ring would also have distinct Fukui function values, highlighting their roles in potential reactions.

Table 1: Hypothetical Fukui Function Analysis for this compound

| Atomic Site | f+(r) (Nucleophilic Attack) | f-(r) (Electrophilic Attack) | f0(r) (Radical Attack) | Predicted Reactivity |

| C (aldehyde) | High | Low | Moderate | Susceptible to nucleophilic addition |

| O (aldehyde) | Low | High | Moderate | Potential site for protonation |

| C1 (ring) | Low | Moderate | Low | |

| C2 (ring) | Low | Moderate | Low | |

| C3 (ring) | Low | Moderate | Low | |

| C4 (ring) | Moderate | Low | High | Potential site for electrophilic substitution |

| C5 (ring) | Low | Moderate | Low | |

| Cl (on C5) | Moderate | Low | High | Can influence aromatic ring reactivity |

| O (methoxy at C2) | Low | High | Low | Nucleophilic character |

| O (methoxy at C3) | Low | High | Low | Nucleophilic character |

Note: This table is illustrative and based on general principles of organic chemistry. Actual values would require specific DFT calculations.

Non-Linear Optical (NLO) Properties Assessment

Non-linear optical (NLO) materials are of significant interest for their applications in photonics and optoelectronics, including frequency conversion and optical switching. jhuapl.edu The NLO response of a molecule is determined by its molecular polarizability (α) and hyperpolarizability (β). The presence of electron-donating and electron-withdrawing groups connected by a π-conjugated system can lead to significant NLO properties.

In this compound, the methoxy groups (-OCH3) act as electron-donating groups, while the aldehyde group (-CHO) and the chlorine atom (-Cl) are electron-withdrawing. This push-pull electronic arrangement across the benzene ring suggests that the molecule could exhibit NLO behavior. Computational methods, such as time-dependent density functional theory (TD-DFT), can be employed to calculate the electric dipole moment (μ), polarizability (α), and the first hyperpolarizability (β) of the molecule. A high value of β is indicative of a strong NLO response. Studies on other substituted benzaldehydes have shown that the nature and position of substituents significantly influence these properties. aip.org

Table 2: Predicted Non-Linear Optical Properties of this compound

| Property | Symbol | Predicted Value (a.u.) | Significance |

| Electric Dipole Moment | μ | Moderate | Indicates charge separation in the molecule |

| Mean Polarizability | <α> | Moderate to High | Describes the molecule's overall response to an electric field |

| First Hyperpolarizability | β | Potentially High | Key indicator of second-order NLO activity |

Note: The predicted values are qualitative and would need to be quantified through specific computational studies.

Molecular Dynamics Simulations and Conformational Landscape Analysis

Molecular dynamics (MD) simulations provide a powerful method to study the dynamic behavior of molecules over time. nih.gov For a flexible molecule like this compound, which has rotatable bonds in its methoxy and aldehyde groups, MD simulations can be used to explore its conformational landscape. By simulating the molecule's motion at a given temperature, it is possible to identify the most stable conformations and the energy barriers between them.

In Silico Ligand-Protein Docking Studies for Biological Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). nih.gov This method is widely used in drug discovery to screen for potential drug candidates and to understand their mechanism of action at a molecular level.

Estrogen Receptor (ER) Binding Affinity Predictions and Toxicant-Target Approaches

The estrogen receptors (ERα and ERβ) are key targets in the study of endocrine-disrupting chemicals (EDCs), which can interfere with the body's hormonal system. sigmaaldrich.com Some substituted aromatic compounds have been shown to bind to estrogen receptors. Molecular docking simulations could be used to predict the binding affinity of this compound to the ligand-binding domains of ERα and ERβ. nih.govumpr.ac.id

These simulations would involve placing the this compound molecule into the binding pocket of the estrogen receptor and calculating a "docking score," which estimates the binding free energy. A lower docking score generally indicates a more favorable binding interaction. The analysis of the docked pose would reveal the specific amino acid residues in the receptor that interact with the ligand, providing insights into the structural basis for binding and potential endocrine-disrupting activity.

Tyrosine Kinase Receptor (EGFR, HER2) Docking and Selectivity Studies

The epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2) are tyrosine kinases that play crucial roles in cell growth and proliferation. researchgate.net Overexpression or mutation of these receptors is associated with various cancers, making them important targets for cancer therapy. Small molecules that can inhibit the activity of these kinases are of great interest as potential anti-cancer drugs.

Molecular docking studies can be performed to assess the potential of this compound to bind to the ATP-binding site of EGFR and HER2. nih.govnih.gov By comparing the docking scores and binding modes of the compound with known inhibitors, it is possible to make a preliminary assessment of its potential as a tyrosine kinase inhibitor. Furthermore, comparing the interactions with both EGFR and HER2 can provide insights into the potential selectivity of the compound for one receptor over the other.

Computational Insights into Interactions with Other Biological Macromolecules

While specific computational studies on the direct interaction of this compound with a wide array of biological macromolecules are not extensively documented in publicly available literature, a wealth of information can be gleaned from computational and theoretical investigations of structurally similar compounds. By examining the in silico analysis of other dimethoxybenzene and benzaldehyde (B42025) derivatives, we can infer the potential interaction mechanisms and key molecular features of this compound that are likely to govern its binding to biological targets.

Computational chemistry, employing methods such as Density Functional Theory (DFT) and molecular docking, provides powerful tools to predict and analyze molecular properties and interactions at the atomic level. These studies are crucial in modern drug discovery and molecular biology for understanding structure-activity relationships (SAR).

Molecular Docking Simulations:

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is frequently used to predict the binding mode and affinity of a small molecule ligand to the active site of a protein. For derivatives of benzaldehyde and dimethoxybenzene, molecular docking studies have been instrumental in elucidating their potential as inhibitors of various enzymes.

For instance, in studies of related compounds, molecular docking has been used to investigate interactions with protein kinases, which are crucial targets in cancer therapy. These simulations typically reveal the importance of hydrogen bonding and hydrophobic interactions in the binding affinity of the ligand. The aldehyde group, the methoxy groups, and the chloro substituent on the this compound molecule would all be expected to play significant roles in such interactions.

A hypothetical docking study of this compound would likely show the oxygen atom of the aldehyde group and the oxygen atoms of the methoxy groups acting as hydrogen bond acceptors. The chlorine atom can also participate in halogen bonding, a specific type of non-covalent interaction that can contribute to binding affinity. The aromatic ring itself can form π-π stacking or hydrophobic interactions with the amino acid residues in the binding pocket of a protein.

Density Functional Theory (DFT) Studies:

DFT is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is employed to calculate various molecular properties such as optimized geometry, vibrational frequencies, and electronic properties like HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies. The energy gap between HOMO and LUMO is an important indicator of a molecule's chemical reactivity and kinetic stability.

DFT studies on dimethoxybenzene derivatives have provided insights into their electronic properties and reactivity. nih.govmdpi.com These studies help in understanding how substituents on the benzene ring influence the electron distribution and, consequently, the interaction potential of the molecule. For this compound, a DFT analysis would be invaluable in characterizing its molecular electrostatic potential (MEP), which maps the electron density and helps to identify regions of the molecule that are electron-rich (nucleophilic) or electron-poor (electrophilic). Such information is critical for predicting how the molecule will interact with a biological macromolecule.

The table below summarizes typical computational data that would be generated in a DFT study of a molecule like this compound, based on findings for analogous compounds.

| Computational Parameter | Significance | Inferred Value/Characteristic for this compound |

| HOMO-LUMO Energy Gap | Indicates chemical reactivity and stability. A smaller gap suggests higher reactivity. | The presence of electron-donating methoxy groups and an electron-withdrawing chloro group would modulate this gap, influencing its reactivity profile. |

| Molecular Electrostatic Potential (MEP) | Visualizes the charge distribution and predicts sites for electrophilic and nucleophilic attack. | The oxygen atoms of the aldehyde and methoxy groups would exhibit negative potential (red regions), indicating sites for hydrogen bond acceptance. The regions around the hydrogen atoms would show positive potential (blue regions). |

| Dipole Moment | Measures the overall polarity of the molecule. | The asymmetrical substitution pattern would result in a significant dipole moment, influencing its solubility and ability to interact with polar environments in a binding site. |

| Mulliken Atomic Charges | Provides the charge distribution on each atom in the molecule. | Would quantify the partial positive and negative charges on individual atoms, offering a more detailed picture of the electrostatic interactions. |

Intermolecular Interactions:

The primary forces governing the interaction of this compound with biological macromolecules would be a combination of:

Hydrogen Bonds: The oxygen atoms of the aldehyde and methoxy groups are potent hydrogen bond acceptors.

Halogen Bonds: The chlorine atom can act as a halogen bond donor, interacting with electron-rich atoms like oxygen or nitrogen in the protein.

Hydrophobic Interactions: The benzene ring can engage in hydrophobic interactions with nonpolar amino acid residues.

π-Interactions: These can include π-π stacking with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan, or cation-π interactions with positively charged residues.

Biological and Pharmacological Research on 5 Chloro 2,3 Dimethoxybenzaldehyde and Its Derivatives

Evaluation of Antimicrobial Activities

The antimicrobial potential of benzaldehyde (B42025) derivatives has been an area of significant investigation. The presence of substituents on the benzene (B151609) ring, such as chlorine and methoxy (B1213986) groups, can modulate the biological efficacy of these compounds.

Antibacterial Efficacy Against Gram-Positive and Gram-Negative Bacterial Strains

Research into the antibacterial properties of chlorinated and methoxylated benzaldehyde derivatives has provided insights into their potential as antimicrobial agents. While direct studies on 5-Chloro-2,3-dimethoxybenzaldehyde are not extensively documented in the available literature, research on structurally similar compounds offers valuable information.

For instance, a study on novel sulfonamides incorporating a 5-chloro-2-hydroxybenzaldehyde scaffold revealed noteworthy activity against both Gram-positive and Gram-negative bacteria. researchgate.net One of the most active derivatives, 5-chloro-N-{4-[N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-2-hydroxybenzamide, demonstrated significant efficacy against methicillin-sensitive and methicillin-resistant Staphylococcus aureus (a Gram-positive bacterium), with a Minimum Inhibitory Concentration (MIC) ranging from 15.62 to 31.25 μmol/L. researchgate.net Furthermore, another derivative, 4-(5-chloro-2-hydroxybenzylideneamino)-N-(thiazol-2-yl)benzenesulfonamide, showed promising activity against Mycobacterium kansasii. researchgate.net

General studies on benzaldehyde have indicated its bactericidal activity, with MIC values typically ranging from 6 mM to 10 mM against various bacterial strains. nih.gov The proposed mechanism for some benzaldehyde compounds involves causing bacterial cell lysis. mdpi.com Additionally, a related compound, 3-Chloro-4,5-dimethoxybenzaldehyde, has been reported to possess antibacterial activity by binding to the bacterial cell membrane and inhibiting DNA replication. biosynth.com However, it is important to note that some biocidal agents, when used at sublethal concentrations, have been found to potentially enhance cross-resistance to antibiotics in certain Gram-negative species. mdpi.com

The following table summarizes the antibacterial activity of a related sulfonamide derivative.

| Compound | Bacterial Strain | MIC (μmol/L) |

| 5-chloro-N-{4-[N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-2-hydroxybenzamide | Staphylococcus aureus (methicillin-sensitive) | 15.62-31.25 |

| 5-chloro-N-{4-[N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-2-hydroxybenzamide | Staphylococcus aureus (methicillin-resistant) | 15.62-31.25 |

| 4-(5-chloro-2-hydroxybenzylideneamino)-N-(thiazol-2-yl)benzenesulfonamide | Mycobacterium kansasii | 1-4 |

Antifungal Properties and Proposed Mechanisms of Action

The antifungal potential of benzaldehyde derivatives is well-documented, with the mechanism of action often linked to the disruption of cellular processes in fungi. 2,3-Dimethoxybenzaldehyde (B126229), a compound structurally similar to this compound, has been identified as a benzaldehyde analog with notable antifungal activity, exhibiting a Minimum Inhibitory Concentration (MIC) of 2.5 mM. medchemexpress.comnih.govthermofisher.com

The proposed mechanism for the antifungal action of many benzaldehydes involves the targeting of cellular antioxidation processes. researchgate.net These compounds can inhibit enzymes crucial for the fungal oxidative stress response, such as superoxide (B77818) dismutases and glutathione (B108866) reductase, thereby inhibiting fungal growth. researchgate.net This disruption of cellular antioxidation suggests that these compounds could also function as chemosensitizing agents, enhancing the efficacy of conventional antifungal drugs. researchgate.net

Further research on other chlorinated compounds, such as 2-chloro-N-phenylacetamide, has revealed that their antifungal mechanism may involve interaction with ergosterol (B1671047) in the fungal plasma membrane. nih.govscielo.br This interaction disrupts the membrane integrity, leading to fungal cell death. While this is not a direct study on this compound, it points to a potential mechanism that could be shared by other chlorinated aromatic compounds. Studies have also shown that various benzaldehyde derivatives possess broad biological activities, including antifungal properties. mdpi.com

The table below shows the antifungal activity of the related compound, 2,3-Dimethoxybenzaldehyde.

| Compound | Antifungal Activity |

| 2,3-Dimethoxybenzaldehyde | MIC = 2.5 mM |

Investigations into Anticancer Properties

The potential of benzaldehyde derivatives as anticancer agents has been explored through various studies, focusing on their cytotoxicity against different cancer cell lines and the underlying mechanisms of action.

Mechanisms of Apoptosis Induction and Cell Growth Inhibition

The anticancer effects of many compounds are mediated through the induction of apoptosis (programmed cell death) and the inhibition of cell growth. While the specific mechanisms for this compound have not been elucidated, research on related compounds provides a framework for potential modes of action.

One proposed mechanism for the anticancer activity of some benzaldehyde derivatives is the inhibition of protein synthesis. nih.gov A related compound, 3-Chloro-4,5-dimethoxybenzaldehyde, is suggested to inhibit the growth of cancer cells by disrupting their protein synthesis. biosynth.com

A more general and crucial pathway for apoptosis induction involves the B-cell lymphoma 2 (Bcl-2) family of proteins. biosynth.com These proteins are key regulators of the mitochondrial pathway of apoptosis. Anti-apoptotic Bcl-2 proteins can be inhibited by certain molecules, leading to the activation of pro-apoptotic proteins like BAX and BAK, which in turn cause the release of cytochrome c from the mitochondria and trigger the apoptotic cascade. biosynth.com While not directly demonstrated for this compound, this represents a fundamental mechanism through which many anticancer agents exert their effects.

Mitotic Inhibition Potential of Related Benzaldehyde Derivatives

Mitotic inhibitors are a class of anticancer drugs that interfere with cell division (mitosis), a process that is highly active in cancer cells. wikipedia.orgdrugs.com They often work by disrupting microtubules, which are essential for chromosome segregation during mitosis. wikipedia.orgdrugs.com

While there is no direct evidence to classify this compound as a mitotic inhibitor, some benzaldehyde derivatives have been studied for their effects on cell division. For example, one study reported on a benzaldehyde derivative that was found to inhibit protein synthesis but did not act as a mitotic inhibitor in NHIK 3025 cells. nih.gov This suggests that not all benzaldehyde derivatives with anticancer properties necessarily function through mitotic inhibition.

The development of small-molecule mitotic inhibitors is an active area of cancer research. utrgv.edu These inhibitors can target various proteins involved in mitosis, including mitotic kinases, leading to cell cycle arrest and apoptosis in cancer cells. nih.gov The potential for a substituted benzaldehyde like this compound to act as a mitotic inhibitor would require specific studies investigating its interaction with microtubules or mitotic kinases.

Antioxidant Activity and Mitigation of Oxidative Stress

While direct research on the antioxidant activity of this compound is not extensively documented in publicly available literature, the antioxidant potential of related benzaldehyde derivatives has been a subject of scientific inquiry. The antioxidant capacity of phenolic compounds, including various benzaldehyde derivatives, is often attributed to their ability to donate a hydrogen atom or an electron to neutralize free radicals, thereby mitigating oxidative stress. calpaclab.com Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is implicated in the pathophysiology of numerous diseases.

The structural features of this compound, specifically the presence of methoxy groups on the benzene ring, may influence its antioxidant potential. Studies on other methoxy-substituted phenolic compounds have shown that the position and number of these groups can impact antioxidant activity. calpaclab.com For instance, the hydroquinone (B1673460) form of idebenone, which contains two methoxy groups, demonstrates antioxidant effects by donating electrons. nih.gov

It is important to note that the presence of a chlorine atom can also affect the electronic properties of the molecule and, consequently, its antioxidant capacity. Research on other chlorinated phenolic compounds could provide insights into the potential role of this substituent. A study on coniferyl aldehyde derivatives, which also possess a benzaldehyde core, indicated that the introduction of a chloro group in some derivatives resulted in notable antioxidant activity. medchemexpress.com

To ascertain the antioxidant profile of this compound and its derivatives, a battery of in vitro antioxidant assays would be necessary. Commonly employed methods include the DPPH (2,2-diphenyl-1-picrylhydrazyl), ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)), and FRAP (Ferric Reducing Antioxidant Power) assays. nih.govresearchgate.net These assays measure the radical scavenging ability and reducing power of the compound, respectively.

Other Reported Pharmacological Activities (e.g., anti-inflammatory potential)

The anti-inflammatory potential of benzaldehyde derivatives has been an active area of investigation. While specific studies on this compound are limited, research on related compounds offers valuable insights. Inflammation is a complex biological response to harmful stimuli, and chronic inflammation is a key factor in many diseases. nawah-scientific.com

Derivatives of benzaldehyde isolated from marine fungi have demonstrated anti-inflammatory effects in in vitro models. mdpi.com These compounds were shown to inhibit the production of key inflammatory mediators such as nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages. mdpi.com The mechanism of action often involves the suppression of pro-inflammatory enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). mdpi.com

Furthermore, some benzaldehyde derivatives have been found to reduce the secretion of pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6). mdpi.com The anti-inflammatory effects of these compounds can be mediated through the modulation of key signaling pathways, such as the nuclear factor-kappa B (NF-κB) pathway. mdpi.com

Given these findings in structurally related compounds, it is plausible that this compound and its derivatives could exhibit anti-inflammatory properties. The chloro and dimethoxy substituents would likely modulate this activity. To validate this hypothesis, experimental studies using established in vitro models of inflammation are essential.

In Vitro and Cellular Assay Methodologies Employed in Biological Screening

The biological screening of compounds like this compound and its derivatives for antioxidant and anti-inflammatory activities relies on a variety of established in vitro and cellular assay methodologies.

In Vitro Antioxidant Assays:

A primary step in evaluating antioxidant potential involves chemical-based assays that measure the ability of a compound to scavenge free radicals or reduce oxidizing agents. nih.gov

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: This is one of the most common and straightforward methods. nih.govnawah-scientific.com The DPPH radical has a deep violet color, which fades to yellow upon reduction by an antioxidant. The change in absorbance at a specific wavelength (typically around 517 nm) is measured spectrophotometrically to quantify the radical scavenging activity. nawah-scientific.comscbt.com

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay: In this assay, the ABTS radical cation (ABTS•+) is generated and has a characteristic blue-green color. researchgate.net In the presence of an antioxidant, the radical is neutralized, leading to a loss of color. The decrease in absorbance at approximately 734 nm is proportional to the antioxidant capacity of the sample. researchgate.netslideshare.net

FRAP (Ferric Reducing Antioxidant Power) Assay: This assay measures the ability of a compound to reduce ferric (Fe³⁺) ions to ferrous (Fe²⁺) ions. nih.govnih.gov The reduction results in the formation of a blue-colored complex, and the intensity of this color, measured at around 593 nm, is indicative of the antioxidant's reducing power. nih.gov

Cellular Antioxidant Assays:

To assess antioxidant activity in a more biologically relevant context, cellular assays are employed. These assays account for factors like cell uptake and metabolism of the test compound. bohrium.com

Cellular Antioxidant Activity (CAA) Assay: This assay utilizes a fluorescent probe, such as 2',7'-dichlorofluorescin diacetate (DCFH-DA), which can be taken up by cells. bohrium.comyoutube.com Inside the cell, DCFH-DA is deacetylated to a non-fluorescent compound, which is then oxidized by ROS to the highly fluorescent dichlorofluorescein (DCF). An antioxidant compound will inhibit this oxidation, leading to a reduction in fluorescence, which can be quantified. bohrium.comyoutube.com

In Vitro Anti-inflammatory Assays:

Cell-based assays are crucial for screening anti-inflammatory potential. Murine macrophage cell lines, such as RAW 264.7, are widely used for this purpose. elsevierpure.comliberty.edu

Nitric Oxide (NO) Production Inhibition Assay: Macrophages stimulated with lipopolysaccharide (LPS) produce large amounts of nitric oxide (NO), a key inflammatory mediator. elsevierpure.comliberty.edu The concentration of NO in the cell culture supernatant can be measured indirectly by quantifying its stable metabolite, nitrite (B80452), using the Griess reagent. A reduction in nitrite levels in the presence of the test compound indicates potential anti-inflammatory activity. elsevierpure.comsigmaaldrich.com

Measurement of Pro-inflammatory Cytokines: The levels of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β in the culture medium of LPS-stimulated macrophages can be quantified using enzyme-linked immunosorbent assays (ELISA). nih.govnih.gov The ability of a compound to reduce the secretion of these cytokines is a strong indicator of its anti-inflammatory potential.

Below is a summary of the common assay methodologies:

| Assay Type | Assay Name | Principle | Typical Measurement |

| In Vitro Antioxidant | DPPH Radical Scavenging Assay | Neutralization of the stable DPPH radical by an antioxidant. | Decrease in absorbance at ~517 nm. |

| ABTS Radical Cation Decolorization Assay | Neutralization of the ABTS radical cation by an antioxidant. | Decrease in absorbance at ~734 nm. | |

| FRAP (Ferric Reducing Antioxidant Power) Assay | Reduction of ferric (Fe³⁺) ions to ferrous (Fe²⁺) ions by an antioxidant. | Increase in absorbance at ~593 nm. | |

| Cellular Antioxidant | Cellular Antioxidant Activity (CAA) Assay | Inhibition of the oxidation of a fluorescent probe by ROS within cells. | Reduction in fluorescence intensity. |

| In Vitro Anti-inflammatory | Nitric Oxide (NO) Production Inhibition Assay | Measurement of the inhibition of NO production in LPS-stimulated macrophages. | Quantification of nitrite using the Griess reagent. |

| Pro-inflammatory Cytokine Measurement | Quantification of key inflammatory cytokines in cell culture supernatants. | Enzyme-Linked Immunosorbent Assay (ELISA). |

Structure Activity Relationship Sar Studies and Rational Molecular Design of 5 Chloro 2,3 Dimethoxybenzaldehyde Derivatives

Impact of Halogen Substitutions on Biological Activity and Reactivity

The presence and nature of halogen substituents on the benzaldehyde (B42025) ring can significantly influence the biological activity and chemical reactivity of the resulting derivatives. In related benzaldehyde-based compounds, the substitution of hydrogen with a halogen, such as chlorine, is a common strategy to enhance biological effects. For instance, the substitution of hydrogen with fluorine is a frequently used monovalent isosteric replacement in drug design. nih.gov This is due to the electron-withdrawing nature of halogens, which can alter the molecule's interaction with biological targets and affect its metabolic stability. nih.gov

In a series of sulfonamides derived from the related 5-chloro-2-hydroxybenzaldehyde, the presence of the chloro group was integral to their antimicrobial profile. nih.gov Specifically, compounds incorporating this chloro-substituted scaffold demonstrated notable activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Mycobacterium kansasii. nih.gov This highlights the potential of the 5-chloro substitution in derivatives of 2,3-dimethoxybenzaldehyde (B126229) to contribute to antimicrobial activity.

Role of Methoxy (B1213986) Groups in Modulating Pharmacological Efficacy and Selectivity

The methoxy groups at the 2- and 3-positions of the benzaldehyde ring are critical modulators of pharmacological efficacy and selectivity. These electron-donating groups can influence the molecule's conformation, lipophilicity, and ability to form hydrogen bonds, all of which are crucial for target binding. mdpi.com

Studies on various classes of compounds have underscored the importance of methoxy substitutions. For example, in a series of 6-arylaminoflavones, derivatives bearing a 3,4-dimethoxy substitution on the B-ring exhibited enhanced cytotoxicity against several human cancer cell lines. mdpi.com The removal of these methoxy groups led to a marked reduction in activity, while the presence of a single methoxy group resulted in only a modest increase. mdpi.com This suggests that the number and position of methoxy groups are finely tuned to achieve optimal biological response.

Similarly, in the context of stilbene (B7821643) analogs, the presence of dimethoxy substitutions was found to be important for their larvicidal and antifungal activities. nih.gov The specific arrangement of these groups on the aromatic ring can dictate the compound's spectrum of activity. While the direct role of the 2,3-dimethoxy pattern of the title compound is not extensively detailed in the available literature, the general importance of methoxy groups in related structures suggests they are key to the pharmacological profile of its derivatives.

Influence of Aldehyde Moiety Modifications on Biological Response and Chemical Properties

The aldehyde group of 5-Chloro-2,3-dimethoxybenzaldehyde is a reactive handle that can be readily modified to generate a diverse array of derivatives, including Schiff bases, chalcones, and various heterocyclic systems. These modifications can dramatically alter the biological response and chemical properties of the parent compound.

The condensation of the aldehyde with primary amines to form Schiff bases is a common strategy to introduce new functionalities and modulate biological activity. For instance, Schiff bases derived from the related 5-chloro-salicylaldehyde have been shown to possess significant antimicrobial activities. nih.gov The nature of the substituent on the imine nitrogen plays a crucial role in determining the potency and spectrum of this activity.

Furthermore, the aldehyde can participate in Claisen-Schmidt condensation reactions to form chalcones, which are well-known for their broad range of biological activities, including anti-inflammatory and antitumor effects. The substitution pattern on both aromatic rings of the chalcone (B49325) scaffold is critical for its activity.

Design Principles for Enhanced Potency, Selectivity, and Bioavailability

The rational design of derivatives of this compound aims to optimize their therapeutic potential by enhancing potency, selectivity, and bioavailability. This often involves a multi-pronged approach that considers the physicochemical properties of the molecule and its interaction with the biological target.

Key design principles include:

Modulating Lipophilicity: The balance between hydrophilicity and lipophilicity is crucial for drug absorption, distribution, metabolism, and excretion (ADME). The chloro and methoxy groups on the parent scaffold provide a starting point, and further modifications can be made to fine-tune this property.

Introducing Specific Interacting Groups: The incorporation of functional groups that can form specific interactions, such as hydrogen bonds or ionic bonds, with the target protein can significantly enhance binding affinity and potency.

Conformational Restriction: Locking the molecule into a specific, biologically active conformation through the introduction of cyclic structures or rigid linkers can improve selectivity and reduce off-target effects.

For example, in the design of potent aldose reductase inhibitors, a key enzyme in diabetic complications, the inclusion of specific substituents on a pyridylthiadiazine scaffold was found to be crucial for high inhibitory activity. bhu.ac.in Similar principles can be applied to derivatives of this compound to target specific enzymes or receptors.

Bioisosteric Replacements and Their Effects on Chemical and Biological Activities

Bioisosteric replacement is a powerful strategy in drug design where a functional group is replaced by another with similar physical and chemical properties to improve potency, selectivity, or pharmacokinetic profiles. nih.gov This approach is highly relevant to the optimization of derivatives of this compound.

Common bioisosteric replacements for the functional groups present in the scaffold include:

Halogen Bioisosteres: The chloro group can be replaced by other halogens like fluorine or bromine to fine-tune the electronic and steric properties of the molecule. nih.gov

Hydroxyl for Methoxy Group: A hydroxyl group can be a bioisostere for a methoxy group, offering a hydrogen bond donor functionality which can alter target interactions.

Aldehyde Bioisosteres: The aldehyde group can be replaced with other functional groups that can act as hydrogen bond acceptors or participate in similar reactions. Examples include nitriles, ketones, or certain heterocyclic rings.

The successful application of bioisosterism is highly context-dependent, and the effect of a particular replacement needs to be empirically evaluated. However, it remains a valuable tool in the medicinal chemist's arsenal (B13267) for the rational design of new and improved therapeutic agents based on the this compound scaffold.

Emerging Research Areas and Translational Prospects

Development of 5-Chloro-2,3-dimethoxybenzaldehyde Derivatives as Lead Compounds in Drug Discovery

The structural framework of this compound makes it a valuable starting material for the synthesis of novel bioactive molecules. Researchers are actively exploring the development of its derivatives as lead compounds in various therapeutic areas. The presence of the chloro and dimethoxy groups on the benzaldehyde (B42025) ring allows for a wide range of chemical modifications, enabling the creation of diverse chemical libraries for screening.

For instance, the aldehyde functional group can readily undergo reactions such as condensation, reduction, and oxidation, providing a gateway to a variety of heterocyclic and other complex organic structures. These modifications are crucial in optimizing the pharmacological profile of a potential drug candidate, including its potency, selectivity, and pharmacokinetic properties.

Recent studies have demonstrated the potential of benzaldehyde derivatives in exhibiting a range of biological activities. For example, some derivatives have shown promise as antifungal and antibacterial agents. acs.orgnih.gov The core structure of this compound can be found in more complex molecules that have been investigated for their anti-tumor properties. mdpi.com The exploration of derivatives of similar substituted benzaldehydes has led to the identification of compounds with potential applications in treating various diseases. ekb.eg

Integration of Advanced Spectroscopic Techniques for Real-Time Monitoring

The efficient synthesis and characterization of this compound and its derivatives are crucial for their application in drug discovery and materials science. Advanced spectroscopic techniques are playing an increasingly important role in the real-time monitoring of the chemical reactions involved in their synthesis.

Techniques such as in-situ Fourier-transform infrared (FTIR) spectroscopy and nuclear magnetic resonance (NMR) spectroscopy allow for the continuous tracking of reactant consumption and product formation. This real-time data provides valuable insights into reaction kinetics and mechanisms, enabling the optimization of reaction conditions to improve yield and purity.

Furthermore, advanced mass spectrometry techniques, including those coupled with gas chromatography (GC-MS), are essential for the detailed structural elucidation of the synthesized compounds. nih.gov These methods provide precise information about the molecular weight and fragmentation patterns, confirming the identity and purity of the target molecules.

Synergistic Applications of Computational and Experimental Approaches in Future Research Initiatives

The integration of computational modeling with experimental studies is becoming a powerful strategy in the research and development of new chemical entities. In the context of this compound, computational approaches, such as Density Functional Theory (DFT), are being used to predict its molecular properties, reactivity, and spectroscopic characteristics. tandfonline.commdpi.com

These theoretical calculations can guide the design of new derivatives with desired electronic and steric properties. For example, computational docking studies can predict the binding affinity of a designed molecule to a specific biological target, helping to prioritize the synthesis of compounds with the highest potential for therapeutic activity.

The synergy between computational predictions and experimental validation accelerates the research process. Experimental data from spectroscopic and biological assays can be used to refine and validate the computational models, leading to a more accurate and predictive understanding of the structure-activity relationships of this compound derivatives. This integrated approach holds significant promise for the rational design of novel drug candidates and functional materials based on this versatile chemical scaffold.

Q & A

Q. What are the key considerations for synthesizing 5-chloro-2,3-dimethoxybenzaldehyde with high purity?

Methodological Answer:

- Reaction Optimization : Use orthogonal experiments to evaluate solvent polarity (e.g., N,N-dimethylacetamide), reaction temperature (e.g., 90°C), and acid agents (e.g., NaOH) .

- Characterization : Confirm purity via IR spectroscopy (e.g., C=O stretch at ~1700 cm⁻¹, aromatic C-Cl at ~750 cm⁻¹) and NMR (distinct methoxy proton signals at δ 3.8–4.0 ppm) .

- Safety : Handle with nitrile gloves and flame-retardant lab coats to avoid skin/eye contact, and ensure adequate ventilation .

Q. How can researchers verify the structural integrity of this compound derivatives?

Methodological Answer:

- Analytical Techniques : Combine LC-MS for molecular weight confirmation and X-ray crystallography for stereochemical resolution. For example, derivatives like 5-nitro-2,3-dimethoxybenzaldehyde can be validated via reduction to amines followed by diazotization .

- Contradiction Handling : If spectral data conflicts with expected results (e.g., unexpected peaks in ¹H NMR), re-examine reaction conditions for side products like hydrolyzed aldehydes or incomplete methoxylation .

Advanced Research Questions

Q. How does this compound function as a monomer in copolymerization reactions?

Methodological Answer:

- Experimental Design : React with styrene using radical initiators like ABCN (1,1'-azobis(cyclohexanecarbonitrile)) in toluene. Monitor kinetics via GPC to assess molecular weight distribution .

- Mechanistic Insight : The electron-withdrawing chloro and methoxy groups stabilize radical intermediates, enhancing copolymer reactivity. Adjust molar ratios (e.g., 1:2 monomer:styrene) to tune thermal properties .

Q. What strategies resolve contradictions in reaction yields during derivatization (e.g., nitration or cyanation)?

Methodological Answer:

- Data Analysis : Compare yields under varying conditions (e.g., nitration with HNO₃/H₂SO₄ vs. Ac₂O/HNO₃). For example, nitration at 0°C may favor para-substitution, while higher temperatures risk over-oxidation .

- Troubleshooting : If cyanation (e.g., using KCN) yields <50%, test alternative catalysts (e.g., CuCN) or solvent systems (DMF vs. DMSO) to improve nucleophilic substitution efficiency .

Q. How can computational modeling guide the design of this compound analogues for PAH synthesis?

Methodological Answer:

- Modeling Workflow : Use DFT calculations (e.g., B3LYP/6-31G*) to predict regioselectivity in cycloisomerization reactions. For example, bromination at the 6-position enhances angular fusion in polycyclic aromatic hydrocarbons (PAHs) .

- Experimental Validation : Synthesize 6-bromo-2,3-dimethoxybenzaldehyde and compare experimental vs. computed reaction pathways (e.g., activation energies for cyclization steps) .

Data Contradiction & Reproducibility

Q. How should researchers address discrepancies in reported synthetic yields for this compound intermediates?

Methodological Answer:

- Root-Cause Analysis : Compare protocols for intermediates like 5-chloro-2,3-dihydrobenzoxazole. For example, yields vary with acid agents (NaOH vs. K₂CO₃) due to differences in deprotonation efficiency .

- Reproducibility Checklist : Standardize solvent drying (e.g., molecular sieves for N,N-dimethylacetamide) and reaction time (≥1 hr for ring closure) .

Q. What analytical methods validate ecological or toxicological data gaps for this compound?

Methodological Answer:

- Ecotoxicology : Use Daphnia magna assays to assess acute toxicity (LC₅₀) if no prior data exists. For degradation studies, employ HPLC-MS to track byproducts in simulated wastewater .

- Data Bridging : Apply read-across models using structurally similar aldehydes (e.g., 5-chloro-2-methoxybenzamide) to estimate persistence or bioaccumulation potential .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.